5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-4-triazolecarboxamide
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Overview
Description
5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-4-triazolecarboxamide is a member of triazoles.
Scientific Research Applications
Anti-inflammatory Applications
- Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a compound related to the chemical structure of interest, has been studied for its anti-inflammatory effects, particularly in the context of disease-modifying antirheumatic drugs (DMARDs). This compound and its metabolites have shown promise in animal models for conditions like rheumatoid arthritis (Baba et al., 1998).
Antimicrobial Activities
- Some 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, which share a structural resemblance with the compound of interest, have shown good to moderate activities against various microorganisms, suggesting potential applications in fighting bacterial and fungal infections (Bektaş et al., 2007).
- Further research into 1,2,4-triazole derivatives has revealed their potential in antimicrobial applications. These derivatives were synthesized and their antimicrobial activities were tested, showing promising results against test microorganisms (Fandaklı et al., 2012).
Anti-cancer Properties
- Benzimidazole derivatives bearing a 1,2,4-triazole structure, which are structurally related to the compound , have been studied for their anti-cancer properties. Density functional theory and molecular docking studies have been conducted to understand their mechanism as EGFR inhibitors, showing that these compounds have potential anti-cancer activity (Karayel, 2021).
Serotonin Receptor Ligands
- A series of triazole derivatives have been synthesized and tested as ligands for the 5-HT1A serotonin receptor. These compounds, related in structure to the chemical of interest, show preferential affinity for the 5HT1A receptor, which could have implications for disorders related to serotonin dysregulation (Salerno et al., 2004).
Properties
Molecular Formula |
C20H23N5O4 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C20H23N5O4/c1-27-15-7-5-4-6-14(15)25-19(21)18(23-24-25)20(26)22-11-10-13-8-9-16(28-2)17(12-13)29-3/h4-9,12H,10-11,21H2,1-3H3,(H,22,26) |
InChI Key |
YDISKDVNKWZTKB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)N)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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